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## Initial synthesis process for Yimitasvir

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An In-depth Technical Guide to the Core Synthesis of **Yimitasvir** (Emitasvir)

#### Introduction

Yimitasvir (also known as Emitasvir or DAG-181) is a potent, orally active inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2][3] Developed by Dongguan HEC TaiGen Biopharmaceuticals, a joint venture between TaiGen Biotechnology and HEC Pharmaceutical, Yimitasvir is a key component in combination therapies for chronic HCV infection.[4][5] This document provides a detailed technical overview of the core synthesis process for this important antiviral agent.

Initial research and development efforts toward the synthesis of **Yimitasvir** resulted in a process with an overall yield of approximately 17%. This initial route was characterized by a challenging chemical resolution of diastereomers for a key chiral intermediate, which significantly impacted the overall efficiency and atom economy of the synthesis. While this early process was crucial for the initial discovery and characterization of **Yimitasvir**, detailed experimental protocols for this specific route are not extensively available in the public domain.

Subsequent process development research, most notably by Xie and coworkers, led to a significantly improved and scalable synthesis of **Yimitasvir**, boosting the overall yield to 40%. This optimized process, which avoids the inefficient resolution step by employing an enzymatic desymmetrization strategy, represents the more technically relevant and efficient method for the production of **Yimitasvir**. This guide will therefore focus on the detailed experimental protocols and data associated with this improved, second-generation synthesis.



### **Core Synthesis Overview**

The improved synthesis of **Yimitasvir** is a multi-step process that involves the construction of several key fragments, followed by their strategic assembly. The key transformations include an enzymatic desymmetrization to establish the crucial chirality, a Suzuki-Miyaura coupling to form a key biaryl linkage, and a final peptide coupling to complete the molecule.

### **Experimental Protocols**

The following are the detailed methodologies for the key experiments in the improved synthesis of **Yimitasvir**.

Step 1: Synthesis of Chiral Intermediate (S)-1-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylic acid

- Reaction: Enzymatic desymmetrization of a prochiral diol.
- Methodology: A suspension of the prochiral diol substrate and a selected hydrolase enzyme
  in a buffered aqueous solution is stirred at a controlled temperature. The progress of the
  reaction is monitored by HPLC until the desired level of conversion is achieved. The reaction
  mixture is then extracted with an organic solvent, and the product is purified by crystallization
  to yield the enantiomerically pure chiral intermediate.

Step 2: Synthesis of the Benzimidazole-Pyrrolidine Fragment

- · Reaction: Condensation and cyclization.
- Methodology: The chiral intermediate from Step 1 is coupled with a substituted ophenylenediamine derivative in the presence of a coupling agent such as HATU. The
  resulting amide is then subjected to thermal or acid-catalyzed cyclization to form the
  benzimidazole ring system. The product is isolated by precipitation and purified by column
  chromatography.

Step 3: Synthesis of the Biaryl Fragment via Suzuki-Miyaura Coupling

Reaction: Palladium-catalyzed cross-coupling of a boronic acid derivative with an aryl halide.



Methodology: To a solution of the aryl bromide and the boronic acid in a suitable solvent system (e.g., toluene/water), a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) are added. The mixture is heated under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS. The product is then extracted into an organic solvent, washed, and purified by crystallization.

#### Step 4: Final Assembly of Yimitasvir

- Reaction: Peptide coupling of the key fragments.
- Methodology: The benzimidazole-pyrrolidine fragment and the biaryl fragment are dissolved
  in an appropriate solvent (e.g., DMF). A peptide coupling reagent (e.g., HBTU) and a nonnucleophilic base (e.g., DIPEA) are added, and the reaction mixture is stirred at room
  temperature. After completion, the reaction is quenched, and the crude product is purified by
  preparative HPLC to afford Yimitasvir.

### **Data Presentation**

The following tables summarize the quantitative data for the key steps of the improved **Yimitasvir** synthesis.

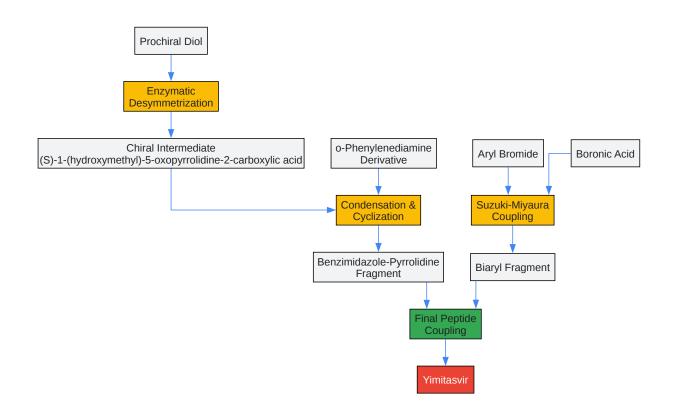


Step	Reaction	Starting Material	Product	Yield (%)	Purity (%)
1	Enzymatic Desymmetriz ation	Prochiral Diol	Chiral Intermediate	92	>99 (ee)
2	Benzimidazol e Formation	Chiral Intermediate	Benzimidazol e-Pyrrolidine Fragment	85	>98
3	Suzuki- Miyaura Coupling	Aryl Bromide	Biaryl Fragment	88	>97
4	Final Peptide Coupling	Key Fragments	Yimitasvir	75	>99
Overall	-	-	Yimitasvir	~40	>99

### **Visualizations**

 $\label{logical workflow} \mbox{Logical Workflow for the Improved Synthesis of } \textbf{Yimitasvir}$ 



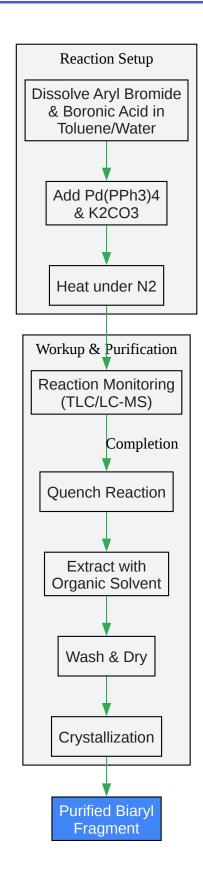


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Caption: Overall workflow of the improved **Yimitasvir** synthesis.

Experimental Workflow for Suzuki-Miyaura Coupling





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Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.



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